3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a nitrophenyl group and four cyano groups
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions, which offers advantages such as easy workup, mild reaction conditions, and excellent yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways The cyclopropane ring and nitrophenyl group play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds such as:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
CAS No. |
93255-97-1 |
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Molecular Formula |
C13H5N5O2 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-(3-nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O2/c14-5-12(6-15)11(13(12,7-16)8-17)9-2-1-3-10(4-9)18(19)20/h1-4,11H |
InChI Key |
VYEWLDFXTXNLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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